Piperidine-3-sulfonamide

Description

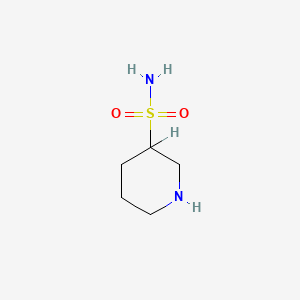

Structure

3D Structure

Properties

IUPAC Name |

piperidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMQXPUHFWFSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperidine 3 Sulfonamide and Its Derivatives

Strategies for Piperidine-3-sulfonamide Core Synthesis

The synthesis of the this compound core can be approached through several strategic pathways. These generally involve either the formation of the sulfonamide group on a pre-existing piperidine (B6355638) ring or the construction of the piperidine ring with the sulfonamide moiety already in place.

Sulfonylation Reactions

A primary route to this compound involves the creation of the sulfonamide bond on a piperidine precursor. This can be achieved by reacting a suitable amine with a sulfonyl chloride. A highly effective and common strategy involves the synthesis of a pyridine-3-sulfonamide (B1584339) derivative followed by the reduction of the pyridine (B92270) ring.

This two-step process begins with the synthesis of pyridine-3-sulfonyl chloride. This key intermediate can be prepared from 3-aminopyridine (B143674) via a diazotization reaction followed by a sulfonyl chlorination reaction. Alternatively, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride using reagents like phosphorus pentachloride and phosphorus oxychloride. The resulting pyridine-3-sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding pyridine-3-sulfonamide.

The crucial final step is the hydrogenation of the pyridine ring to the piperidine ring. While the hydrogenation of pyridines can be challenging due to the aromatic stability of the ring, specialized catalytic systems have been developed to facilitate this transformation under mild conditions. A notable method is the use of an iridium(III) catalyst for ionic hydrogenation, which has been shown to be effective for pyridines bearing electron-withdrawing groups, including a 3-sulfonamido substituent. This method offers excellent functional group tolerance. askpharmacy.net Other catalytic systems, often employing platinum, palladium, rhodium, or ruthenium catalysts, can also be used, though they may require harsher conditions such as elevated temperatures and pressures. google.com

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Reductant | Key Features |

|---|---|---|

| Iridium(III) Complex | H₂ | Mild conditions, high functional group tolerance. askpharmacy.net |

| PtO₂ (Adams' catalyst) | H₂ | Often used in acidic media like glacial acetic acid. google.com |

| Rhodium on Carbon | H₂ | Effective at lower atmospheric pressures. google.com |

Amide Coupling Approaches

While the term "amide coupling" typically refers to the formation of carboxamides from carboxylic acids and amines, analogous strategies can be applied to sulfonic acids to form sulfonamides. This approach would start with piperidine-3-sulfonic acid. The sulfonic acid group is first activated to a more reactive species, such as a sulfonyl chloride, which can then readily react with an amine.

The synthesis of N-protected piperidine-3-sulfonyl chloride is a key step. The piperidine nitrogen must be protected, for instance with a Boc (tert-butoxycarbonyl) group, to prevent side reactions. The protected piperidine-3-sulfonic acid can then be converted to the corresponding sulfonyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride. This activated intermediate can then be coupled with a wide range of amines in the presence of a base to yield the desired N-protected this compound derivative. Subsequent deprotection of the piperidine nitrogen affords the final product.

Although this route is chemically sound, direct literature examples detailing this specific transformation for piperidine-3-sulfonic acid are less common than the pyridine hydrogenation route. However, the principles are well-established in organic synthesis.

Cyclization Reactions Leading to Piperidine Scaffolds

The construction of the piperidine ring itself is a fundamental aspect of synthesizing this compound. Numerous methods exist for forming piperidine scaffolds through intramolecular cyclization reactions. nih.gov These strategies typically involve creating a linear precursor containing a nitrogen atom and a suitable electrophilic center, which then cyclizes to form the six-membered ring.

Examples of cyclization strategies include:

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone can form the piperidine ring.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile is a powerful method for piperidine synthesis. nih.gov

Ring-Closing Metathesis (RCM): Diene precursors containing a nitrogen atom can be cyclized using Grubbs' catalyst or other metathesis catalysts.

For the specific synthesis of this compound, these strategies would require a linear precursor that already contains the sulfonamide moiety or a group that can be readily converted to it. For instance, a 5-aminoalkene with a sulfonamide group at the appropriate position could be cyclized via hydroamination to form the desired product. While these cyclization methods are versatile for piperidine synthesis in general, their application to specifically produce the this compound core is less frequently documented than the methods described previously. nih.gov

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds for structure-activity relationship (SAR) studies. The primary sites for derivatization are the piperidine nitrogen and the sulfonamide nitrogen.

N-Alkylation and N-Substitution Strategies

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through N-alkylation or N-acylation reactions.

N-Alkylation: This is commonly achieved by reacting the this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like DMF or acetonitrile. researchgate.netnih.gov Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another widely used method for introducing a variety of alkyl groups. google.com

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst.

N-Acylation/N-Sulfonylation: The piperidine nitrogen can also react with acyl chlorides or sulfonyl chlorides to form the corresponding amides or bis-sulfonamides, respectively.

Table 2: Common Reagents for N-Alkylation of this compound

| Reaction Type | Reagents | Typical Conditions |

|---|---|---|

| Direct Alkylation | Alkyl Halide, K₂CO₃ or Et₃N | DMF or ACN, Room Temp to 80 °C nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE or THF, Room Temp |

Introduction of Heterocyclic Moieties

Attaching heterocyclic rings to the this compound scaffold is a common strategy in drug discovery to modulate physicochemical properties and biological activity. This is most frequently done by functionalizing the piperidine nitrogen.

The methods are analogous to those used for N-alkylation and N-arylation. For instance, a halo-substituted heterocycle (e.g., 2-chloropyridine, 2-bromothiazole) can be coupled with the piperidine nitrogen via nucleophilic aromatic substitution (SNAr) or through metal-catalyzed cross-coupling reactions.

Alternatively, a heterocyclic aldehyde can be used in a reductive amination reaction to link the heterocycle to the piperidine nitrogen via a methylene (B1212753) bridge. The synthesis of sulfonamides containing various N-heterocycles is a well-established field, and these methods can be directly applied to the this compound core. nih.gov

Hybridization with Other Pharmacophores

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophoric units to create a new hybrid compound with a modified and potentially improved biological activity profile compared to the individual parent molecules. In the context of this compound, this approach has been employed to explore new chemical space and develop novel therapeutic agents. The synthetic methodologies for creating these hybrid molecules typically involve the formation of a stable covalent bond between the this compound core and another pharmacophore.

One notable example involves the hybridization of a piperidine sulfonamide core with an imidazole (B134444) moiety to create potent aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial therapeutic strategy for hormone-dependent breast cancer. The synthesis of these hybrid molecules, specifically imidazolylmethylpiperidine sulfonamides, has been explored to develop new anticancer agents nih.govebi.ac.ukresearchgate.netcnr.it. The general synthetic approach often involves the reaction of a suitable piperidine precursor with a sulfonyl chloride, followed by the introduction of the imidazolylmethyl group.

While the literature specifically detailing a wide array of pharmacophores directly hybridized to the this compound core is focused, the synthetic principles can be extrapolated from related structures, such as piperidine-3-carboxamides. For instance, synthetic routes to (R)-N-substituted-1-(phenylsulfonyl)piperidine-3-carboxamide derivatives showcase versatile methods for functionalizing the 3-position of the piperidine ring researchgate.net. These methods often involve amide bond formation, which can be adapted for linking various pharmacophoric amines to a piperidine-3-carboxylic acid precursor, which could then be converted to a sulfonamide.

The synthesis of such hybrid molecules generally follows a modular approach, where the this compound core is first synthesized and then coupled to the desired pharmacophore. Key reactions in this process can include:

Sulfonamide formation: The reaction between a piperidine-3-amine derivative and a sulfonyl chloride to form the sulfonamide linkage.

N-alkylation or N-arylation: The substitution reaction at the piperidine nitrogen to introduce a pharmacophoric group.

Coupling reactions: Various coupling methodologies, such as amide bond formation or the formation of other stable linkages, to attach a pharmacophore to a functional group on the piperidine ring.

The following data table summarizes a representative example of a hybridized this compound derivative and highlights the key aspects of its synthesis and research findings.

| Hybrid Compound Class | Hybridized Pharmacophore | General Synthetic Approach | Key Research Findings |

| Imidazolylmethylpiperidine Sulfonamides | Imidazole | Reaction of a piperidine precursor with a sulfonyl chloride, followed by alkylation with an imidazolylmethyl halide. | Identification of potent aromatase inhibitors with IC50 values comparable to the standard drug letrozole, indicating potential for development as anticancer agents nih.govebi.ac.ukresearchgate.net. |

Further research into the hybridization of the this compound scaffold with other pharmacologically relevant moieties, such as indoles or oxadiazoles, could yield novel compounds with a wide range of biological activities. The synthetic strategies for creating such hybrids would likely involve multi-step sequences, leveraging well-established organic reactions to build the final complex molecules.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In the ¹H NMR spectrum of piperidine-3-sulfonamide, distinct signals are expected for the protons on the piperidine (B6355638) ring and the amine protons of the sulfonamide group. The piperidine ring protons would appear as a series of multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are expected to be the most deshielded and appear further downfield. The proton at the C3 position, being attached to the carbon bearing the sulfonamide group, would also have a characteristic chemical shift.

The protons of the sulfonamide (SO₂NH₂) and the piperidine amine (NH) groups are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but typically, sulfonamide protons are observed between 8.0 and 10.5 ppm. rsc.org The NH proton of the piperidine ring would likely appear in a more upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine NH | Variable (Broad) | s |

| CH (Position 3) | ~2.8 - 3.2 | m |

| CH₂ (Positions 2, 6) | ~2.5 - 3.0 | m |

| CH₂ (Positions 4, 5) | ~1.5 - 2.0 | m |

Note: These are estimated values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals corresponding to the five carbon atoms of the piperidine ring are anticipated. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms or groups.

The carbons bonded to the nitrogen atom (C2 and C6) would be expected in the range of 40-50 ppm. The C3 carbon, directly attached to the electron-withdrawing sulfonamide group, would be significantly deshielded and is predicted to appear further downfield, potentially in the 50-60 ppm range. The remaining C4 and C5 carbons would resonate at higher fields, typically between 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~50 - 60 |

| C2, C6 | ~40 - 50 |

Note: These are estimated values based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₅H₁₂N₂O₂S), the expected monoisotopic mass is approximately 164.06 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 164.

The fragmentation pattern would likely involve the loss of the sulfonamide group or cleavage of the piperidine ring. A characteristic fragmentation for sulfonamides is the loss of SO₂ (64 Da). Cleavage of the piperidine ring can lead to various smaller charged fragments. Analysis of these fragments helps to confirm the presence of the key structural units within the molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S=O bonds.

The sulfonamide group has two characteristic stretching vibrations for the S=O bond: an asymmetric stretch typically found in the range of 1350-1310 cm⁻¹ and a symmetric stretch in the 1160-1140 cm⁻¹ region. rsc.org The N-H stretching vibrations of the primary sulfonamide (NH₂) and the secondary amine of the piperidine ring (NH) would appear in the region of 3400-3200 cm⁻¹. The N-H bending vibration may also be observed around 1640-1620 cm⁻¹. rsc.org Stretching vibrations for C-H bonds in the piperidine ring are expected just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretch | 3400 - 3200 |

| C-H (Aliphatic) | Stretch | 2950 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, studies on related compounds, such as the sulfamethazine-piperidine salt, demonstrate the utility of this technique. nih.govresearchgate.net A crystallographic study of this compound would reveal the conformation of the piperidine ring (likely a chair conformation), the geometry of the sulfonamide group, and how the molecules pack in the solid state. Hydrogen bonds involving the NH groups of the piperidine and sulfonamide, as well as the oxygen atoms of the sulfonamide, would be expected to play a crucial role in the crystal packing. nih.gov

Computational Chemistry and in Silico Research of Piperidine 3 Sulfonamide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of piperidine-3-sulfonamide derivatives with their biological targets. For instance, in the pursuit of novel antibacterial agents, these derivatives have been docked against essential bacterial enzymes.

One key target is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. Docking studies have revealed that the sulfonamide moiety of these derivatives can mimic the natural substrate, p-aminobenzoic acid (PABA), effectively blocking the active site. The piperidine (B6355638) ring, depending on its substituents, can form additional interactions with surrounding amino acid residues, enhancing binding affinity. For example, specific derivatives have shown the potential to form hydrogen bonds and hydrophobic interactions within the DHPS active site, leading to potent inhibitory activity.

While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on broader classes of piperidine-containing sulfonamides provides valuable insights. These studies consistently highlight the importance of the sulfonamide group in anchoring the ligand to the target protein, while the substituted piperidine ring explores the binding pocket to establish further stabilizing contacts.

Molecular Dynamics Simulations for Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to analyze its dynamic behavior over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.

For this compound derivatives, MD simulations can validate the binding poses obtained from docking. By simulating the trajectory of the complex over several nanoseconds, researchers can observe whether the key interactions are maintained. These simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.

Although specific MD simulation studies focused solely on this compound derivatives are not readily found in the literature, the general principles are widely applied to similar sulfonamide inhibitors. These simulations are crucial for confirming the stability of the interactions predicted by docking and for understanding the dynamic nature of the ligand-receptor complex, which is essential for the design of more effective inhibitors.

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for characterizing this compound derivatives at the atomic level.

Optimized Molecular Geometry and Electronic Structure

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound derivatives, this includes predicting bond lengths, bond angles, and dihedral angles. The chair conformation is typically the most stable for the piperidine ring, and DFT can accurately predict the equatorial or axial preference of the sulfonamide group and other substituents. This precise structural information is critical for understanding how these molecules fit into the active sites of their biological targets.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to a molecule's reactivity and its ability to participate in chemical reactions and intermolecular interactions.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound derivatives, the distribution of the HOMO and LUMO can indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This information is crucial for understanding the nature of the interactions with target proteins.

Table 1: Hypothetical Frontier Molecular Orbital Data for a this compound Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and not based on a specific published study on this compound.

Electron Density and Topological Properties

The analysis of electron density distribution, often using techniques like Atoms in Molecules (AIM) or the Electron Localization Function (ELF), provides deep insights into the nature of chemical bonds and non-covalent interactions. For this compound derivatives, these analyses can characterize the covalent bonds within the molecule and identify weaker interactions, such as hydrogen bonds and van der Waals forces, that are crucial for molecular recognition and binding to biological targets. While detailed topological analyses specific to this compound are not widely published, such studies on related sulfonamides have been instrumental in understanding their binding mechanisms.

Non-linear Optical (NLO) Parameters

Certain organic molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which has applications in materials science and photonics. DFT calculations can predict NLO parameters such as polarizability and hyperpolarizability. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance NLO properties. While the this compound scaffold itself is not a classic NLO chromophore, appropriate substitution on the piperidine ring or the sulfonamide group could potentially induce NLO activity. Computational studies would be essential to explore and optimize these properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method crucial for understanding the three-dimensional structures and stabilization of molecular systems, including derivatives of this compound. This analysis provides a qualitative visualization of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, by examining electron density and the reduced density gradient. mdpi.com By mapping these interactions in real space, researchers can gain insights into the forces that govern molecular conformation and intermolecular associations in the crystalline state. mdpi.comrsc.org

In the study of molecules containing sulfonamide and piperidine rings, NCI analysis, often complemented by Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, helps to identify and characterize specific inter- and intramolecular contacts. nih.govmdpi.com For instance, analysis can reveal C-H…Br and Br…Br interactions between ions, or H...H contacts. mdpi.com The NCI method distinguishes between different types of interactions based on the sign of the second eigenvalue (λ₂) of the Hessian matrix of electron density. Attractive interactions, like hydrogen bonds, are characterized by negative λ₂ values, while repulsive interactions show positive λ₂ values. mdpi.com

For derivatives of benzenesulfonamide, a related class of compounds, the unique systems of intramolecular noncovalent interactions are proven to define the specific conformation of the molecules. rsc.org This type of analysis is vital for understanding polymorphic transitions and crystal packing. rsc.org Similarly, for piperidone derivatives, Hirshfeld surface and Natural Bond Orbital (NBO) analyses are employed to investigate molecular stability through intra- and intermolecular interactions. nih.gov These computational tools provide a detailed picture of the subtle forces that stabilize the derivatives, which is essential for rational drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.orgfiveable.me This technique is instrumental in drug discovery for predicting the activity of new molecules, thereby optimizing lead compounds and reducing the need for extensive synthesis and testing. fiveable.me QSAR models are built by analyzing various molecular features, known as descriptors (e.g., size, shape, hydrophobicity, electronic properties), to forecast a compound's potency or toxicity. longdom.orgfiveable.me

In the context of this compound derivatives, QSAR studies have been effectively used to understand their mechanism of action as enzyme inhibitors. A notable QSAR study was performed on a series of piperidine sulfonamide aryl hydroxamic acid analogs that act as inhibitors for matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-13. nih.gov The study found that the inhibitory activities of these compounds were significantly correlated with their hydrophobic properties. nih.gov This suggests that hydrophobic interactions play a predominant role in the binding of these inhibitors to both enzymes. nih.gov

The development of a robust QSAR model involves selecting relevant descriptors that influence the biological activity. For various sulfonamide derivatives, descriptors related to lipophilicity have been shown to be crucial. mdpi.com The statistical significance of a QSAR model is typically validated through parameters like the correlation coefficient (r²) and the cross-validation coefficient (q²). For example, a QSAR model for piperine (B192125) analogs yielded a statistically significant model with an r² of 0.962 and a q² of 0.917, indicating high predictive accuracy. nih.gov Such models not only predict the activity of new compounds but also provide quantitative insights into the molecular features essential for their biological function. nih.gov

Table 1: Example of QSAR Model Descriptors and Their Significance

| Descriptor Type | Example Descriptor | Significance in Model |

|---|---|---|

| Hydrophobic | logP (Partition Coefficient) | Significantly correlated with MMP inhibition, indicating the dominant role of hydrophobic interactions. nih.gov |

| Thermodynamic | Heat of Formation | Explains the relationship between the compound's formation energy and its inhibitory activity. nih.gov |

| Topological | Partial Negative Surface Area | An increase in this descriptor was found to increase the inhibitory activity against certain bacterial efflux pumps. nih.gov |

| Spatial | Molecular Shadow Area (XZ plane) | Found to be inversely proportional to inhibitory activity in a model for efflux pump inhibitors. nih.gov |

Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion (ADME) Properties

The in silico prediction of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the early stages of drug development to filter out candidates with poor pharmacokinetic profiles. mdpi.combepls.com Computational tools like SwissADME and pkCSM are frequently used to evaluate these parameters for novel compounds, including this compound derivatives. researchgate.net These predictions help to minimize late-stage drug failures, which are often attributed to unfavorable ADMET (ADME and Toxicity) properties. bepls.com

Drug-likeness is often assessed using established rules, most notably Lipinski's rule of five. nih.gov This rule states that an orally active drug candidate should generally have a molecular weight under 500 Daltons, a logP (lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov Studies on various piperidine and sulfonamide derivatives consistently show that a majority of promising compounds demonstrate compliance with Lipinski's rule, indicating good potential for oral bioavailability. researchgate.netnih.govnih.gov

ADME prediction involves evaluating a range of pharmacokinetic properties. For piperidine-based inhibitors, key predicted parameters include high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 enzymes. researchgate.net Furthermore, toxicity predictions are crucial, with analyses often indicating that well-designed sulfonamide derivatives are non-mutagenic and non-carcinogenic. nih.gov These computational screenings provide a comprehensive profile of a molecule's likely behavior in the body, guiding further optimization and preclinical evaluation. researchgate.netmdpi.com

Table 2: Key ADME and Drug-Likeness Parameters Predicted for Piperidine-Sulfonamide Derivatives

| Parameter | Description | Favorable Range/Outcome |

|---|---|---|

| Molecular Weight | The mass of the molecule. | < 500 Daltons |

| logP (Lipophilicity) | The partition coefficient between octanol (B41247) and water; indicates solubility. | ≤ 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's polar surface area, which influences transport properties. | < 140 Ų |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the barrier into the central nervous system. | Yes/No (depending on target) |

| P-glycoprotein (P-gp) Substrate | Whether the compound is a substrate for the P-gp efflux pump. | No |

| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | No |

Investigation of Biological Targets and Mechanisms of Action

Enzyme Inhibition Studies

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Derivatives containing a piperidine (B6355638) or structurally related piperazine (B1678402) ring coupled with a sulfonamide moiety have been investigated as inhibitors of Dipeptidyl Peptidase 4 (DPP-4). DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net

In one study, a series of nine 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. srce.hr The compounds demonstrated inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol L⁻¹. nih.gov Structure-activity relationship (SAR) studies on these piperazine sulfonamides revealed that the presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moiety enhanced the inhibitory activity compared to electron-donating groups like methyl. nih.gov Furthermore, the position of the substituent was found to be important, with meta-substitution being disfavored. nih.gov

In silico studies on various sulfonamide-pyrrolidine/piperidine scaffolds have also been conducted to assess their binding affinities for DPP-4, with some derivatives showing potential for nanomolar-range inhibition. nih.gov These studies suggest that the sulfonamide and piperidine/piperazine components can occupy the binding domain of the DPP-4 enzyme, forming hydrogen bonds and other interactions with key amino acid residues such as R125, E205, E206, and Y662. nih.gov

| Compound Class | Concentration | Inhibitory Activity Range (%) | Key SAR Finding |

|---|---|---|---|

| 1,4-bis(phenylsulfonyl) piperazine derivatives | 100 µmol L⁻¹ | 11.2 - 22.6 | Electron-withdrawing groups improve activity. nih.gov |

Tyrosinase Inhibition

Piperidine derivatives have been identified as a class of compounds with tyrosinase inhibitory activity. nih.govresearchgate.net Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin, the primary pigment in skin. mdpi.com Its inhibition is of interest for applications in cosmetics as depigmenting agents and in the food industry to prevent browning. researchgate.net

Research into hybrid molecules has shown that combining a piperazine (a related heterocyclic amine) moiety with a benzene (B151609) sulfonamide scaffold can yield compounds with tyrosinase inhibitory properties. nih.gov In a study investigating such hybrids, one derivative, compound 4, demonstrated the best tyrosinase inhibition with an IC₅₀ value of 1.19 mM. nih.gov The mechanism of action for many tyrosinase inhibitors involves chelating the copper ions within the enzyme's active site, thereby disrupting its catalytic function. researchgate.net The investigation of various piperidine derivatives suggests the potential of the piperidine-3-sulfonamide scaffold as a basis for developing new tyrosinase inhibitors. nih.gov

| Compound Class | Representative Compound | IC₅₀ (mM) |

|---|---|---|

| Benzene sulfonamide-piperazine hybrid | Compound 4 | 1.19 nih.gov |

11β-Hydroxysteroid Dehydrogenase Isozymes (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue. nih.govmdpi.com Selective inhibition of 11β-HSD1 is considered a potential therapeutic approach for treating diabetes and metabolic syndrome. nih.gov

Research has identified piperazine sulfonamides as potent and selective inhibitors of 11β-HSD1. nih.gov Through modifications of an initial lead compound, researchers have developed derivatives with improved potency and favorable pharmacokinetic properties. nih.gov In a related effort, pyridyl sulfonamides were also investigated as 11β-HSD1 inhibitors. nih.gov This research involved the bioisosteric replacement of a carbonyl (CO) group in a previous series of pyridyl amides with a sulfonyl (SO₂) group. nih.gov Although the initial sulfonamide derivatives were less active than their amide counterparts, further optimization led to the identification of potent leads with enhanced aqueous solubility and metabolic stability. nih.gov These studies underscore the utility of the sulfonamide group, in combination with rings like piperidine or piperazine, in designing inhibitors for 11β-HSD1.

| Compound Series | Design Strategy | Outcome |

|---|---|---|

| Piperazine Sulfonamides | Modification of an initial lead compound. nih.gov | Identification of potent and selective inhibitors. nih.gov |

| Pyridyl Sulfonamides | Bioisosteric replacement of carbonyl with sulfonyl. nih.gov | Leads with improved potency and physicochemical properties. nih.gov |

Receptor Modulation Studies

The interaction of this compound derivatives with specific receptor systems is another area of active research. These studies aim to understand how such compounds might bind to receptors and modulate their signaling pathways, either as direct agonists/antagonists or as allosteric modulators that influence the binding and efficacy of endogenous ligands.

Muscarinic Acetylcholine (B1216132) Receptor (M3R) Ligand Binding

The piperidine ring is a common structural motif in many pharmacologically active compounds, including ligands that target muscarinic acetylcholine receptors. However, specific studies detailing the binding of this compound derivatives to the M3 muscarinic receptor (M3R) are not extensively documented in the available literature. Research on M3R antagonists often focuses on achieving selectivity over other muscarinic receptor subtypes, particularly the M2 receptor, to minimize side effects. The development of such selective ligands is challenging due to the high degree of similarity in the orthosteric binding sites across subtypes. While the piperidine scaffold is a key component in various receptor ligands, dedicated research programs investigating the specific role and binding characteristics of the this compound moiety at the M3R have not been prominently reported.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Allosteric Modulation

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a major target for the treatment of type 2 diabetes and obesity. galchimia.com While most approved therapies are peptide agonists, there is significant interest in developing small-molecule, orally active drugs that can modulate the receptor's activity. galchimia.com One promising strategy is the use of positive allosteric modulators (PAMs), which bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to GLP-1. mdpi.com

Research has led to the discovery of small-molecule PAMs of the GLP-1R that feature a piperidine substituent. galchimia.com In one study, a screening of a chemical library identified an initial hit compound which, after a series of modifications to the piperidine portion, resulted in the discovery of V-0219. galchimia.com This compound was identified as a potent PAM of the GLP-1R, capable of doubling insulin (B600854) secretion at nanomolar concentrations. galchimia.com The (S)-enantiomer of V-0219 was found to be orally effective in animal models. galchimia.com Separately, virtual screening studies have also identified sulfonamide derivatives as potential scaffolds for GLP-1R modulation. mdpi.com These findings collectively suggest that the piperidine-sulfonamide framework could be a viable starting point for designing novel, non-peptide allosteric modulators of the GLP-1R.

| Compound | Target | Mechanism of Action | Observed In Vitro/In Vivo Activity |

|---|---|---|---|

| V-0219 | GLP-1R | Positive Allosteric Modulator (PAM) | Doubled insulin secretion at nanomolar concentrations; oral efficacy in animal models. galchimia.com |

Ion Channel Modulation (e.g., K_v1.3 Potassium Channels)

The voltage-gated potassium channel K_v1.3 has emerged as a significant therapeutic target, particularly in the context of autoimmune diseases. nih.gov These channels play a crucial role in regulating the membrane potential of cells, including T-lymphocytes, which are key players in the immune response. Modulation of K_v1.3 channels can, therefore, influence T-cell activation and proliferation.

Compounds featuring a piperidine-sulfonamide core structure have been identified as modulators of potassium channels. The piperidine moiety is a prevalent nitrogen-containing ring system found in numerous FDA-approved drugs and is recognized as an important active fragment in various therapeutic agents. nih.gov Similarly, the sulfonamide group is a well-established pharmacophore with a wide range of biological activities. nih.govnih.gov

Research into piperidine-containing compounds has demonstrated their potential to block K_v1.3 channels. For instance, the piperidine derivative UK-78,282 has been shown to be a potent blocker of the K_v1.3 voltage-gated potassium channel. This blockade is sufficient to inhibit mitogen-induced IL-2 production and T-cell activation, confirming the channel's role in the immune response. The mechanism of action for some piperidine-based inhibitors involves preferential binding to the C-type inactivated state of the K_v1.3 channel, indicating a use-dependent mode of inhibition.

The therapeutic potential of targeting K_v1.3 channels extends to a variety of autoimmune disorders. By inhibiting the proliferation of effector memory T-cells, which are heavily reliant on K_v1.3 channel function, these compounds offer a targeted approach to immunosuppression. This selective action is anticipated to have fewer side effects than broader immunosuppressive therapies. nih.gov

Elucidation of Molecular Mechanisms Through Structure-Activity Relationship (SAR) Analysis

The molecular mechanisms by which piperidine-sulfonamide and related structures interact with biological targets such as the K_v1.3 channel are often elucidated through detailed Structure-Activity Relationship (SAR) studies. These investigations systematically modify the chemical structure of a lead compound to determine which functional groups and structural features are critical for its biological activity.

While specific SAR data for this compound itself is not extensively available in the public domain, the SAR of other piperidine-containing K_v1.3 inhibitors can provide valuable insights into the molecular interactions at play. A notable example is the SAR exploration of blockers based on the structure of diphenoxylate, a piperidine-containing compound found to inhibit K_v1.3 channels.

In these studies, various analogs are synthesized to probe the importance of different parts of the molecule. Key findings from such SAR studies on piperidine-based K_v1.3 blockers often highlight the following:

The Role of the Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are often crucial for activity. It is typically involved in key interactions with the channel pore.

Substituents on the Piperidine Ring: The nature, size, and position of substituents on the piperidine ring can significantly impact potency and selectivity. For example, in the diphenoxylate series, removal of a phenyl group from the 4-position of the piperidine ring led to a substantial decrease in activity.

Lipophilic and Hydrophobic Groups: The presence and nature of lipophilic groups attached to the core structure are critical for binding to the channel. In many cases, these groups interact with hydrophobic pockets within the channel protein.

Other Functional Groups: The presence or absence of other functional groups, such as esters or nitriles in the case of diphenoxylate analogs, can fine-tune the compound's activity. For instance, the removal of a cyano group from the diphenoxylate scaffold resulted in a more active compound.

These SAR studies are instrumental in building a pharmacophore model, which is a three-dimensional representation of the essential features a molecule must possess to exhibit a particular biological activity. This model then guides the design of new, more potent, and selective inhibitors.

The table below presents data from a study on diphenoxylate analogs, illustrating the impact of structural modifications on K_v1.3 channel inhibition.

| Compound | Modification from Parent Compound (Diphenoxylate) | IC50 (µM) for K_v1.3 Inhibition |

|---|---|---|

| Diphenoxylate | Parent Compound | 5.0 |

| Analog 1 | Replacement of ethyl ester with methyl ester | 3.8 |

| Analog 2 | Removal of the ethyl ester | 3.0 |

| Analog 3 | Removal of the phenyl ring from the piperidine | ~250 |

| Analog 4 | Removal of the cyano group | 0.8 |

Pre Clinical Exploration of Biological Activities and Potential Applications

Anti-infective Research

Research into the anti-infective properties of piperidine-sulfonamide derivatives has uncovered potential applications in combating bacterial, fungal, and viral pathogens. While direct studies on Piperidine-3-sulfonamide are limited, the broader class of compounds has shown promising results.

Antimicrobial Activity (Antibacterial, Antifungal)

A novel series of sulfanilamide (B372717) derivatives incorporating a piperidine (B6355638) fragment demonstrated significant antibacterial efficacy against plant pathogens. nih.govnih.govmdpi.comnih.gov Specifically, these compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). The bioassay results indicated that most of the synthesized molecules exhibited excellent in vitro antibacterial potency, with EC50 values ranging from 2.65 to 11.83 µg/mL against Xoo and 4.74 to 21.26 µg/mL against Xac. nih.gov One particular molecule, designated as C4, showed outstanding inhibitory activity against Xoo with an EC50 value of 2.02 µg/mL, which was considerably better than commercial agents like bismerthiazol (B1226852) and thiodiazole copper. nih.govmdpi.com Further investigation into the mechanism of action for compound C4 suggested that it interacts with dihydropteroate (B1496061) synthase and causes irreversible damage to the bacterial cell membrane. nih.govmdpi.com

While the focus of many studies has been on antibacterial properties, the broader class of sulfonamide compounds, which includes piperidine derivatives, is known to possess a wide spectrum of bioactivities, including antifungal effects. nih.govresearchgate.net However, specific research detailing the antifungal activity of this compound is not extensively available in the reviewed literature.

Table 1: In Vitro Antibacterial Activity of Piperidine-Sulfonamide Derivatives against Plant Pathogens

| Compound/Agent | Target Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | nih.govmdpi.com |

| A8 | Xanthomonas axonopodis pv. citri (Xac) | 4.74 | |

| A10 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.65 | nih.gov |

| Bismerthiazol | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | nih.gov |

| Thiodiazole copper | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | nih.gov |

Antiviral Activity

The sulfonamide scaffold is recognized for its potential antiviral properties, and derivatives containing heterocyclic moieties such as piperidine have been a subject of interest in antiviral research. nih.gov Scientific literature provides examples of sulfonamide compounds being developed with the aim of combating a range of viruses. However, specific studies focusing on the antiviral activity of this compound are not detailed in the currently available research.

Anticancer Research

The investigation into the anticancer potential of compounds containing the piperidine-sulfonamide scaffold has been an active area of research. Studies have explored various derivatives for their cytotoxic effects against different cancer cell lines.

A study on a library of aromatic sulfonamides with a condensed piperidine moiety found that these compounds could induce oxidative stress and glutathione (B108866) depletion in melanoma and leukemia cells. nih.govbenthamdirect.comconsensus.app Several compounds from this library exhibited significant cytotoxic effects with low EC50 values (< 10 µM) on K562 leukemia cells. nih.govbenthamdirect.comconsensus.app One lead compound was found to be active against a panel of 24 different cancer cell lines, including those from leukemia, melanoma, glioblastoma, and cancers of the liver, breast, and lung. nih.govbenthamdirect.com

Another research effort focused on the synthesis of novel thiophene (B33073) derivatives that incorporated a sulfonamide and a piperidine moiety, among other bioactive components. nih.gov Some of these newly synthesized compounds were evaluated for their in vitro cytotoxic activity against human breast cancer cell lines and showed moderate to good activity, with some being more potent than the reference drug doxorubicin. nih.gov

Despite these promising findings for related derivatives, there is a lack of specific research in the public domain detailing the anticancer activities of the core compound, this compound.

Table 2: Cytotoxic Effects of Aromatic Sulfonamides with Condensed Piperidine Moiety

| Compound | Cell Line | EC50 (µM) | Activity | Reference |

|---|---|---|---|---|

| 21 | K562 (Leukemia) | < 10 | 100% cytotoxic effect | nih.govbenthamdirect.comconsensus.app |

| 22 | K562 (Leukemia) | < 10 | 100% cytotoxic effect | nih.govbenthamdirect.comconsensus.app |

| 23 | K562 (Leukemia) | < 10 | 100% cytotoxic effect | nih.govbenthamdirect.comconsensus.app |

| 35 | K562 (Leukemia) | < 10 | 100% cytotoxic effect | nih.govbenthamdirect.comconsensus.app |

| 41 | K562 (Leukemia) | < 10 | 100% cytotoxic effect | nih.govbenthamdirect.comconsensus.app |

Antidiabetic Research

The exploration of piperidine-sulfonamide derivatives in the context of diabetes has primarily focused on their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.

Research has shown that sulfonamide derivatives of piperidine-3-carbonitrile exhibit significant DPP-4 inhibition, with activity comparable to the standard drug Vildagliptin. nih.gov Interestingly, a derivative of piperidine-3-carboxylic acid was found to be five times more potent than a derivative of L-proline in this regard. nih.gov

Furthermore, piperazine (B1678402) sulphonamide derivatives have been investigated for their in vitro activity against the DPP-4 enzyme and have been shown to decrease serum glucose levels in in vivo tests. nih.govpensoft.net One promising compound from a series of piperazine oxadiazole sulphonamides, compound 8h, demonstrated a 27.32% inhibition of DPP-4 at a 10µmol/L concentration and was selected for further in vivo evaluation. pensoft.net In animal models, this compound was shown to decrease blood glucose in a dose-dependent manner. pensoft.net

Neurobiological Research

The piperidine ring is a structural component of many compounds with activity in the central nervous system (CNS). nih.gov Piperidine itself is a normal constituent of the mammalian brain and is involved in various neural mechanisms, including the regulation of emotional behavior and sleep. nih.gov

While the broader class of piperidine derivatives has been investigated for various neuropharmacological effects, including anticonvulsant activity, specific research detailing the neurobiological activities of this compound is not present in the available scientific literature. nih.gov A patent for novel piperazine-based sulfonamides describes their potential use as neuroprotective and/or neurorestorative agents for neurological disorders. google.com

Antioxidant Research

Research into the antioxidant properties of sulfonamide derivatives containing a piperidine moiety has been a subject of scientific inquiry. Antioxidants are crucial for mitigating the damaging effects of free radicals in biological systems. Various studies have evaluated the free-radical scavenging capabilities of a range of piperidine-containing compounds.

In the broader context of piperidine sulfonamide derivatives, certain compounds have demonstrated notable antioxidant activity. For instance, a series of piperidine sulfonamide derivatives were synthesized and evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for assessing antioxidant potential. One of the tested compounds, N-[4-{(4-piperidin-1-yl) acetamido) benzenesulfonamide, exhibited good scavenging activity in this assay scispace.com. However, it is important to note that research specifically detailing the antioxidant profile of this compound is limited in the currently available scientific literature. While the foundational piperidine and sulfonamide structures are present in compounds with known antioxidant effects, direct experimental data on this compound's capacity as a free radical scavenger is not extensively documented.

Further investigations into other synthesized piperidine molecules have shown varied results. For example, one study reported that a synthesized piperidine complex displayed limited DPPH radical scavenging activity nwmedj.org. This highlights the variability in antioxidant potential even within the broader class of piperidine derivatives, underscoring the need for specific studies on this compound to ascertain its antioxidant capabilities.

Table 1: Antioxidant Activity of a Related Piperidine Sulfonamide Derivative

| Compound | Assay | Activity |

|---|---|---|

| N-[4-{(4-piperidin-1-yl) acetamido) benzenesulfonamide | DPPH | Good scavenging activity scispace.com |

Agricultural Applications (e.g., Bactericides for Plant Pathogens)

In the realm of agriculture, plant bacterial diseases pose a significant threat to crop yield and quality. The development of novel bactericides is a critical area of research to manage the emergence of resistance to traditional pesticides. Derivatives of this compound have been investigated as potential leads for new agricultural bactericides.

A notable study focused on a series of novel sulfanilamide derivatives containing a piperidine fragment, which were synthesized and evaluated for their antibacterial activity against significant plant pathogens. These compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker.

The results of this research were promising, with many of the synthesized molecules displaying excellent in vitro antibacterial potency against both Xoo and Xac. The efficacy of these compounds was found to be significantly better than that of commercial agents such as bismerthiazol and thiodiazole copper. For example, one of the derivatives, designated as molecule C4, demonstrated outstanding inhibitory activity against Xoo with an EC50 value of 2.02 µg/mL. This was markedly superior to the EC50 values of bismerthiazol (42.38 µg/mL) and thiodiazole copper (64.50 µg/mL) against the same pathogen.

The in vivo assays further supported the potential of these compounds in agricultural applications. Molecule C4 exhibited curative and protective activities against rice bacterial blight. These findings suggest that sulfonamide derivatives incorporating a piperidine moiety represent a promising class of compounds for the development of new and effective bactericides to manage plant bacterial diseases.

Table 2: In Vitro Antibacterial Activity of a Piperidine-Sulfonamide Derivative (C4) and Commercial Bactericides Against Xanthomonas oryzae pv. oryzae (Xoo)

| Compound | EC50 (µg/mL) |

|---|---|

| Molecule C4 | 2.02 |

| Bismerthiazol | 42.38 |

| Thiodiazole Copper | 64.50 |

Q & A

Basic: What are the established synthetic routes for piperidine-3-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via sulfonylation of piperidine derivatives using sulfonyl chlorides. Key variables include reaction temperature (ambient vs. reflux), solvent choice (e.g., dichloromethane for low reactivity, DMF for high solubility), and stoichiometric ratios. Yield optimization often requires iterative testing with Design of Experiments (DOE) to assess interactions between variables. Purity is monitored via HPLC or GC-MS, with recrystallization or column chromatography as purification steps. For reproducibility, reference literature protocols that detail reaction kinetics and side-product profiles .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : H and C NMR to confirm sulfonamide group integration and piperidine ring conformation.

- IR Spectroscopy : Identify S=O (1150–1250 cm) and N-H (3300–3500 cm) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

Data interpretation should cross-reference computational predictions (e.g., DFT for NMR chemical shifts) and literature benchmarks. Always report solvent and instrument calibration details to ensure reproducibility .

Advanced: How can computational modeling be integrated with experimental data to predict the reactivity of this compound derivatives?

Methodological Answer:

Combine Density Functional Theory (DFT) calculations with experimental kinetic studies. For example:

Use DFT to model transition states and predict activation energies for sulfonamide formation.

Validate predictions via kinetic experiments under varying temperatures.

Apply molecular docking to assess bioactivity correlations.

Discrepancies between computational and experimental results may arise from solvent effects or implicit solvent models; address these by refining force fields or using explicit solvent simulations .

Advanced: What methodological frameworks (e.g., PICO, SPIDER) are appropriate for structuring research questions on this compound's biological activity?

Methodological Answer:

- PICO (Population, Intervention, Comparison, Outcome):

- Population: Target enzyme/receptor (e.g., carbonic anhydrase).

- Intervention: this compound concentration/dose.

- Comparison: Existing inhibitors (e.g., acetazolamide).

- Outcome: IC values or binding affinity.

- SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type):

Advanced: How should researchers address contradictions in reported biological activity data of this compound across studies?

Methodological Answer:

Conduct a systematic review to identify confounding variables (e.g., assay pH, cell line differences).

Replicate experiments under standardized conditions.

Use meta-analysis to quantify heterogeneity (I statistic).

Apply sensitivity analysis to isolate factors like impurity profiles or solvent effects. Contradictions often stem from unaccounted variables in experimental design .

Basic: What are the key considerations in designing assays to evaluate the pharmacokinetic properties of this compound?

Methodological Answer:

- Solubility : Use shake-flask method with buffers (pH 1–7.4).

- Permeability : Caco-2 cell monolayer assays or PAMPA.

- Metabolic Stability : Microsomal incubation with LC-MS/MS quantification.

Ensure assays comply with FDA guidelines for preclinical studies. Validate methods using positive controls (e.g., propranolol for permeability) .

Advanced: What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen’s catalysts for stereocontrol.

- Chromatography : Chiral HPLC or SFC for separation.

- DOE : Optimize temperature, catalyst loading, and solvent polarity to minimize racemization.

Report enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Basic: How does the sulfonamide group's electronic configuration affect this compound's chemical reactivity?

Methodological Answer:

The sulfonamide group acts as an electron-withdrawing moiety, polarizing the piperidine ring and increasing electrophilicity at the nitrogen. This enhances nucleophilic substitution reactivity. Quantify effects via Hammett plots or computational electrostatic potential maps .

Advanced: What systematic approaches are recommended for identifying knowledge gaps in this compound research?

Methodological Answer:

Perform a scoping review to map existing studies.

Apply PRISMA guidelines to screen literature.

Use bibliometric tools (e.g., VOSviewer) to visualize understudied areas (e.g., toxicity mechanisms or polypharmacology).

Cross-reference patent databases for unpublished industrial findings .

Advanced: How can researchers apply the FINER criteria to ensure their this compound study is both rigorous and impactful?

Methodological Answer:

- Feasible : Pilot studies to assess synthetic scalability.

- Interesting : Link to unmet medical needs (e.g., antibiotic resistance).

- Novel : Explore unexplored derivatives (e.g., fluorinated analogs).

- Ethical : Adhere to Green Chemistry principles.

- Relevant : Align with funding priorities (e.g., NIH’s drug discovery initiatives). Pre-screen questions using peer-review checklists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.